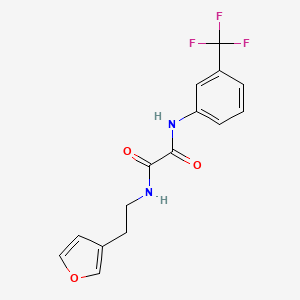

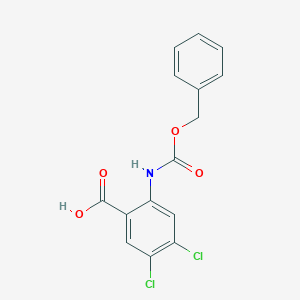

N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the mechanosensitive ion channel Piezo1, which plays a crucial role in many physiological processes such as sensing of touch, blood pressure regulation, and cell migration.

科学的研究の応用

High-Yield Synthesis and Chemical Reactions

High-yield Synthesis and Diels-Alder Reactions

The synthesis of furan derivatives through reactions involving ethyl trifluorobut-2-ynoate and furan has been studied. These reactions yield oxanorbornadiene adducts, which upon further processing can produce 3-carboethoxy-4-trifluoromethylfuran. Diels-Alder cycloaddition reactions of these furan derivatives have been explored, indicating the potential for creating a variety of complex heterocyclic compounds (Barlow, Suliman, & Tipping, 1995).

Asymmetric Synthesis

Asymmetric Synthesis of Enantiomers

Research has been conducted on the asymmetric synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone. This process involves the selective conversion of the starting compound into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction. The outcome includes chiral building blocks with potential applications in pharmaceutical synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Catalytic Activity Enhancement

Catalytic Activity in Coupling Reactions

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery highlights the role of specific furan derivatives in enhancing the efficiency of coupling reactions, which are crucial in the synthesis of various pharmaceutical and organic compounds (Bhunia, Kumar, & Ma, 2017).

Antimicrobial and Antioxidant Activities

Evaluation of Antimicrobial and Antioxidant Activities

Novel furan derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are essential for identifying new compounds that could serve as leads for the development of new antimicrobial and antioxidant agents (Sokmen et al., 2014).

Material Science Applications

Corrosion Inhibition

Research on furan Schiff base compounds as corrosion inhibitors for metals in acidic environments indicates their potential application in protecting materials from corrosion. These studies provide insights into the design of more effective corrosion inhibitors based on furan derivatives (Issaadi, Douadi, & Chafaa, 2014).

作用機序

Target of Action

The compound contains a furan ring, which is a common feature in many bioactive compounds . Furan derivatives have been found to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . .

Mode of Action

Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Furan derivatives often work by interacting with various receptors in the body .

Biochemical Pathways

Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Furan derivatives can affect a wide range of pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly affect its bioavailability and efficacy. Furan derivatives are often used to optimize the solubility and bioavailability of drug molecules .

特性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-2-1-3-12(8-11)20-14(22)13(21)19-6-4-10-5-7-23-9-10/h1-3,5,7-9H,4,6H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIPDXBTCDTDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=COC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)

![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)

![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)

![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2694434.png)

![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)